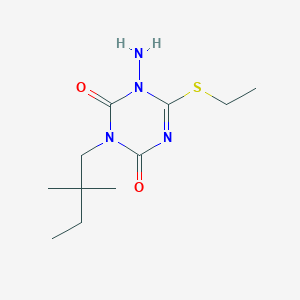
1-Amino-3-(2,2-dimethylbutyl)-6-ethylsulfanyl-1,3,5-triazine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Amino-3-(2,2-dimethylbutyl)-6-ethylsulfanyl-1,3,5-triazine-2,4-dione is a complex organic compound belonging to the triazine family Triazines are heterocyclic compounds that contain a ring structure composed of three carbon atoms and three nitrogen atoms This particular compound is characterized by the presence of an amino group, a dimethylbutyl group, an ethylsulfanyl group, and a triazine-2,4-dione core
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-3-(2,2-dimethylbutyl)-6-ethylsulfanyl-1,3,5-triazine-2,4-dione typically involves multiple steps. One common method includes the following steps:
Formation of the Triazine Core: The triazine core can be synthesized through the cyclization of appropriate precursors, such as cyanuric chloride, under controlled conditions.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions using amines.
Attachment of the Dimethylbutyl Group: The dimethylbutyl group can be attached through alkylation reactions using suitable alkyl halides.
Incorporation of the Ethylsulfanyl Group: The ethylsulfanyl group can be introduced through thiolation reactions using ethylthiol or related reagents.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalysts, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions: 1-Amino-3-(2,2-dimethylbutyl)-6-ethylsulfanyl-1,3,5-triazine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using reducing agents such as sodium borohydride can convert the compound into its corresponding amines or alcohols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed:
Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.
Reduction: Amines, alcohols, and other reduced derivatives.
Substitution: Various substituted triazine derivatives.
科学研究应用
1-Amino-3-(2,2-dimethylbutyl)-6-ethylsulfanyl-1,3,5-triazine-2,4-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial products.
作用机制
The mechanism of action of 1-Amino-3-(2,2-dimethylbutyl)-6-ethylsulfanyl-1,3,5-triazine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling and function.
Disrupting Cellular Processes: Affecting cellular processes such as DNA replication, protein synthesis, and cell division.
相似化合物的比较
- 1-Amino-3-(2,2-dimethylpropyl)-6-ethylsulfanyl-1,3,5-triazine-2,4-dione
- 1-Amino-3-(2,2-dimethylbutyl)-6-methylsulfanyl-1,3,5-triazine-2,4-dione
- 1-Amino-3-(2,2-dimethylbutyl)-6-ethylsulfanyl-1,3,5-triazine-2,4,6-trione
Comparison:
- Structural Differences: The presence of different substituents, such as methylsulfanyl or dimethylpropyl groups, can influence the compound’s reactivity and properties.
- Unique Properties: 1-Amino-3-(2,2-dimethylbutyl)-6-ethylsulfanyl-1,3,5-triazine-2,4-dione may exhibit unique biological activities or chemical reactivity compared to its analogs, making it a valuable compound for specific applications.
属性
IUPAC Name |
1-amino-3-(2,2-dimethylbutyl)-6-ethylsulfanyl-1,3,5-triazine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4O2S/c1-5-11(3,4)7-14-8(16)13-9(18-6-2)15(12)10(14)17/h5-7,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTQPDSGMGFLMKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)CN1C(=O)N=C(N(C1=O)N)SCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
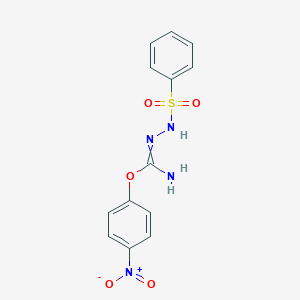
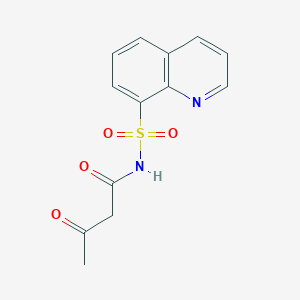
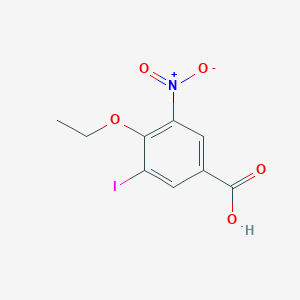
![Tetracyclo[4.3.0.02,4.03,7]nonane-8-carbohydrazide](/img/structure/B8044022.png)
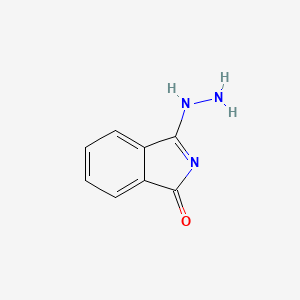
![Bis[(3-ethyloxetan-3-yl)methyl] benzene-1,4-dicarboxylate](/img/structure/B8044049.png)
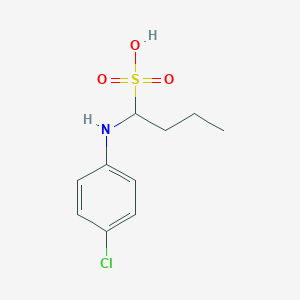
![4-[2-Chloro-5-(trifluoromethyl)anilino]butane-1-sulfonic acid](/img/structure/B8044059.png)
![2-[(Z)-2-[4-(triazol-1-yl)phenyl]ethenyl]-1,3-benzoxazole](/img/structure/B8044062.png)
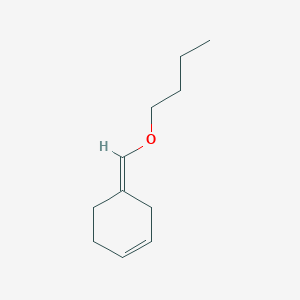
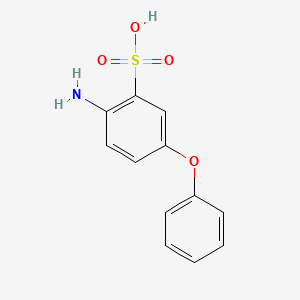
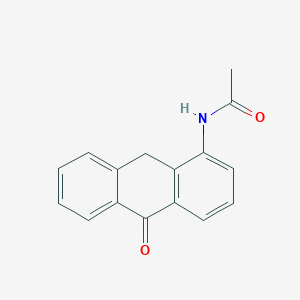
![methyl N-methyl-N-[N'-(methylsulfamoyl)-N-(4-sulfamoylphenyl)carbamimidoyl]carbamate](/img/structure/B8044087.png)
![ethyl N-[(Z)-3-(2-methylpropylamino)-1-methylsulfanyl-3-oxoprop-1-enyl]carbamate](/img/structure/B8044101.png)
